4-[4-(Benzyloxy)piperidino]butyl-4-fluorobenzoate
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Overview
Description
4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further connected to a butyl chain and a fluorobenzoate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzyloxy piperidine intermediate: This step involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)piperidine.
Attachment of the butyl chain: The intermediate is then reacted with butyl bromide under basic conditions to introduce the butyl group, resulting in 4-[4-(benzyloxy)piperidino]butane.
Esterification with 4-fluorobenzoic acid: The final step involves the esterification of the butyl-substituted piperidine with 4-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Ester reduction can produce the corresponding alcohol.
Substitution: Fluorine substitution can result in various substituted benzoate derivatives.
Scientific Research Applications
4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate involves its interaction with specific molecular targets. One known target is cholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting cholinesterase, the compound can increase acetylcholine levels, potentially affecting neurotransmission and cognitive functions.
Comparison with Similar Compounds
4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate can be compared with other similar compounds, such as:
4-[4-(benzyloxy)piperidino]butyl-4-isopropylbenzoate: This compound has an isopropyl group instead of a fluorine atom, which may alter its chemical reactivity and biological activity.
4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate: The presence of a nitro group can significantly change the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H28FNO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(4-phenylmethoxypiperidin-1-yl)butyl 4-fluorobenzoate |
InChI |
InChI=1S/C23H28FNO3/c24-21-10-8-20(9-11-21)23(26)27-17-5-4-14-25-15-12-22(13-16-25)28-18-19-6-2-1-3-7-19/h1-3,6-11,22H,4-5,12-18H2 |
InChI Key |
WNLQOEBYDOWFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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